molecular formula C28H46O3 B115171 8(14)a-Homocalcitriol CAS No. 145459-22-9

8(14)a-Homocalcitriol

Cat. No. B115171
M. Wt: 430.7 g/mol
InChI Key: WGTOPFVLLJBMFZ-QXTVKLKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8(14)a-Homocalcitriol is a synthetic analog of vitamin D3. It was first synthesized in the 1980s and has since been used extensively in scientific research as a tool to study the role of vitamin D in various biochemical and physiological processes.

Mechanism Of Action

8(14)a-Homocalcitriol exerts its biological effects by binding to the vitamin D receptor (VDR). The VDR is a transcription factor that regulates the expression of genes involved in calcium and phosphate metabolism, cell differentiation, and immune function. Upon binding of 8(14)a-Homocalcitriol to the VDR, the receptor undergoes a conformational change, which allows it to bind to specific DNA sequences and regulate gene expression.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8(14)a-Homocalcitriol are similar to those of vitamin D3. It regulates calcium and phosphate metabolism, promotes bone mineralization, and modulates immune function. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8(14)a-Homocalcitriol in lab experiments is its high potency and specificity for the VDR. This allows researchers to study the effects of vitamin D signaling in a more controlled and precise manner. However, one limitation of using 8(14)a-Homocalcitriol is its high cost compared to other vitamin D analogs.

Future Directions

There are several future directions for research involving 8(14)a-Homocalcitriol. One area of interest is the role of vitamin D signaling in the regulation of gut microbiota and its impact on health and disease. Another area of interest is the development of novel vitamin D analogs with improved pharmacokinetic and pharmacodynamic properties. Finally, there is a need for more clinical studies investigating the potential therapeutic applications of 8(14)a-Homocalcitriol in various diseases, including cancer and autoimmune disorders.
Conclusion:
In conclusion, 8(14)a-Homocalcitriol is a synthetic analog of vitamin D3 that has been widely used in scientific research to study the role of vitamin D in various biochemical and physiological processes. Its high potency and specificity for the VDR make it a valuable tool for investigating the molecular mechanisms underlying vitamin D-mediated gene expression, cell differentiation, and immune function. While there are limitations to its use, the future directions for research involving 8(14)a-Homocalcitriol are promising and may lead to the development of novel therapies for various diseases.

Synthesis Methods

8(14)a-Homocalcitriol is synthesized from vitamin D3 through a multi-step process. The first step involves the conversion of vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3) using hydroxylating enzymes. The second step involves the conversion of 25(OH)D3 to 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) using another set of hydroxylating enzymes. Finally, 1,25(OH)2D3 is converted to 8(14)a-Homocalcitriol through a series of chemical reactions.

Scientific Research Applications

8(14)a-Homocalcitriol is widely used in scientific research to study the role of vitamin D in various biochemical and physiological processes. It is commonly used as a tool to investigate the molecular mechanisms underlying vitamin D-mediated gene expression, cell differentiation, and immune function. It has also been used in studies investigating the role of vitamin D in bone metabolism, cancer, and cardiovascular disease.

properties

CAS RN

145459-22-9

Product Name

8(14)a-Homocalcitriol

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,8aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-8a-methyl-1,2,3,3a,4,6,7,8-octahydroazulen-5-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H46O3/c1-19(8-6-14-27(3,4)31)25-13-12-23-16-21(9-7-15-28(23,25)5)10-11-22-17-24(29)18-26(30)20(22)2/h10-11,19,23-26,29-31H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23+,24-,25-,26+,28+/m1/s1

InChI Key

WGTOPFVLLJBMFZ-QXTVKLKRSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC/C(=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)/C2)C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC(=CC=C3CC(CC(C3=C)O)O)C2)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC(=CC=C3CC(CC(C3=C)O)O)C2)C

synonyms

(5Z,7E)-(1S,3R)-8(14a)-homo-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol
8(14)a-homocalcitriol
ZK 150123
ZK-150123

Origin of Product

United States

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